1-(Furan-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one
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Overview
Description
1-(Furan-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that features a furan ring and a naphthalene ring connected by a propenone bridge. This compound is of interest due to its unique structure, which combines the aromatic properties of both furan and naphthalene, potentially leading to interesting chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-3-carbaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated alkane chain.
Substitution: Electrophilic aromatic substitution can occur on both the furan and naphthalene rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons. Substitution reactions can lead to halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research may explore its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(Furan-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The compound’s aromatic rings could facilitate interactions with DNA or proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one
- 1-(Thiophen-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one
- 1-(Pyridin-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one
Uniqueness
1-(Furan-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one is unique due to the specific positioning of the furan ring, which can influence its reactivity and interactions compared to similar compounds. The combination of furan and naphthalene rings also provides a distinct set of electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H12O2 |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-(furan-3-yl)-3-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H12O2/c18-17(16-9-10-19-12-16)8-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H |
InChI Key |
GVRRNXHKGSQJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=COC=C3 |
Origin of Product |
United States |
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